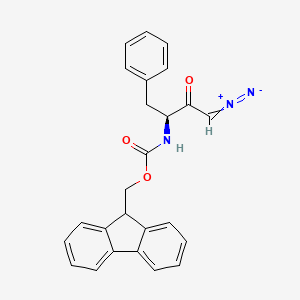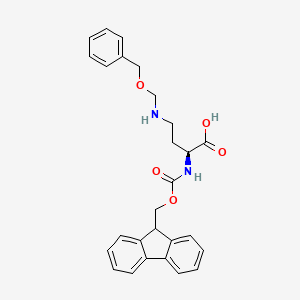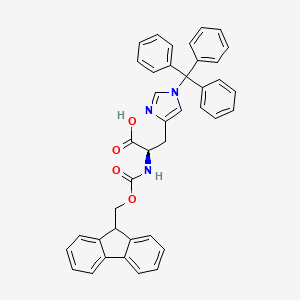
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of a diazo group, a phenyl ring, and an Fmoc-protected amino group. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent, such as tosyl azide, under basic conditions.
Introduction of the Fmoc group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base like triethylamine.
Formation of the final product: The protected amino diazo compound is then subjected to further reactions to introduce the phenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
化学反应分析
Types of Reactions
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The phenyl ring and the diazo group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
科学研究应用
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. The phenyl ring provides stability and can participate in π-π interactions with other aromatic systems.
相似化合物的比较
Similar Compounds
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-propanone: Similar structure but with a shorter carbon chain.
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-pentanone: Similar structure but with a longer carbon chain.
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-hexanone: Similar structure but with an even longer carbon chain.
Uniqueness
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the Fmoc-protected amino group makes it particularly useful in peptide synthesis, while the diazo group provides reactivity that can be harnessed in various chemical transformations.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c26-27-15-24(29)23(14-17-8-2-1-3-9-17)28-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,15,22-23H,14,16H2,(H,28,30)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQDADXJDTFLP-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)




